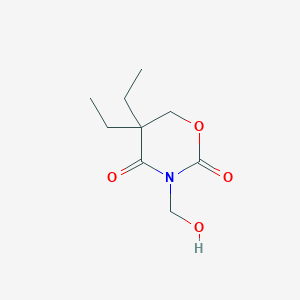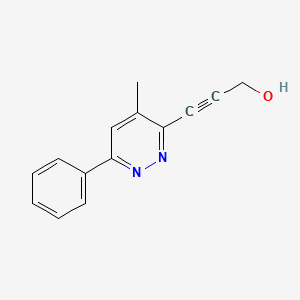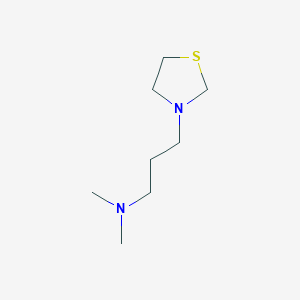![molecular formula C10H10F2OS B12562701 Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- CAS No. 192862-21-8](/img/structure/B12562701.png)
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluoro(methylthio)methyl group and a phenyl group attached to the oxirane ring. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- typically involves the reaction of a suitable precursor with difluoromethylthiolating agents. One common method is the reaction of 2-phenyl-2-(methylthio)acetaldehyde with difluoromethylthiolating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired oxirane compound.
Industrial Production Methods
Industrial production of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Substitution Reactions: The difluoro(methylthio)methyl group can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., potassium carbonate)
Solvents: Dichloromethane, ethanol
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the ring-opening reaction can yield various β-hydroxy or β-thioether compounds.
Substituted Products: Substitution reactions can lead to the formation of compounds with different functional groups replacing the difluoro(methylthio)methyl group.
Scientific Research Applications
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, reacting with nucleophiles to form stable products. The difluoro(methylthio)methyl group also contributes to the compound’s reactivity and can undergo various transformations under specific conditions.
Comparison with Similar Compounds
Similar Compounds
Oxirane, methyl-, (S)-: A simpler oxirane compound with a methyl group.
Oxirane, 2-methyl-2-(1-methylethyl)-: An oxirane with a more complex alkyl substituent.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: An oxirane with a methoxyphenoxy group.
Uniqueness
Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl- is unique due to the presence of the difluoro(methylthio)methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
192862-21-8 |
|---|---|
Molecular Formula |
C10H10F2OS |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-[difluoro(methylsulfanyl)methyl]-2-phenyloxirane |
InChI |
InChI=1S/C10H10F2OS/c1-14-10(11,12)9(7-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
DCOKVSBMZDOWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1(CO1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
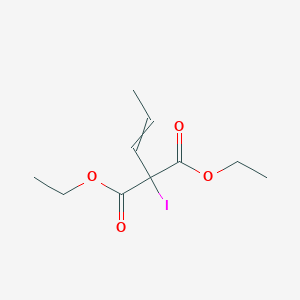


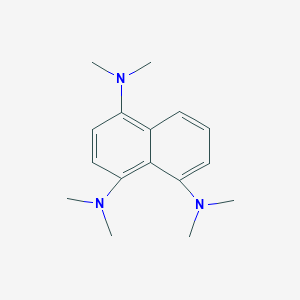
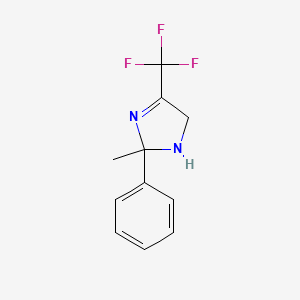
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
